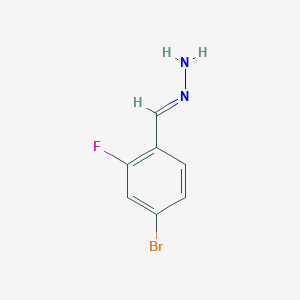
(R)-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine compound with significant interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to the amine via a substitution reaction using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound, followed by treatment with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imine, nitrile
Reduction: Alkane
Substitution: Substituted phenyl derivatives
科学研究应用
®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The presence of chlorine and fluorine atoms on the phenyl ring enhances its lipophilicity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
相似化合物的比较
Similar Compounds
(S)-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-(2-Chloro-3-fluorophenyl)ethanamine: The non-chiral version of the compound, lacking the chiral center.
1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride: A structural isomer with the fluorine atom at a different position on the phenyl ring.
Uniqueness
®-1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity
属性
CAS 编号 |
2061996-48-1 |
|---|---|
分子式 |
C8H10Cl2FN |
分子量 |
210.07 g/mol |
IUPAC 名称 |
(1R)-1-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
InChI 键 |
MBVZLDVQKRAIRO-NUBCRITNSA-N |
手性 SMILES |
C[C@H](C1=C(C(=CC=C1)F)Cl)N.Cl |
规范 SMILES |
CC(C1=C(C(=CC=C1)F)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


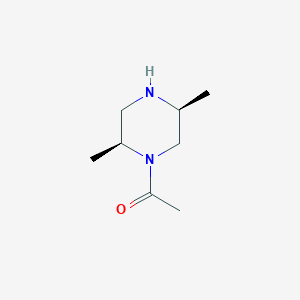
![3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-5-carboxylic acid](/img/structure/B11752014.png)
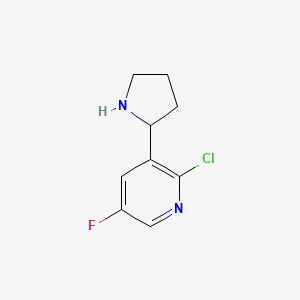


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752039.png)
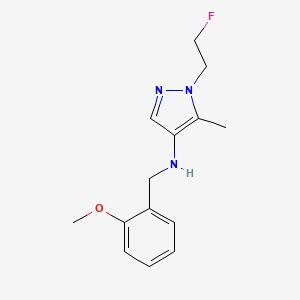
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752045.png)
![{3-carboxy-2-[(4Z)-oct-4-enoyloxy]propyl}trimethylazanium](/img/structure/B11752050.png)
![8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine](/img/structure/B11752058.png)
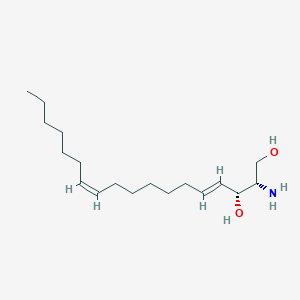
![tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11752061.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B11752063.png)
